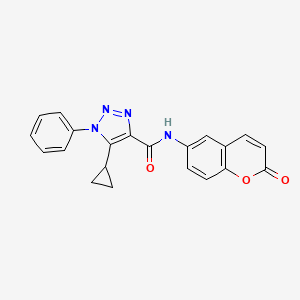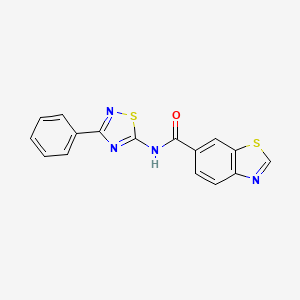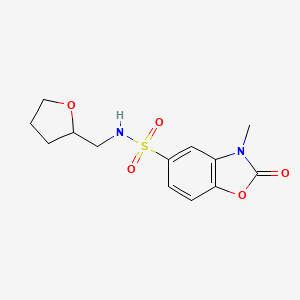![molecular formula C29H29N3O B4648979 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4648979.png)
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
Vue d'ensemble
Description
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as DMQ, is a quinoline derivative that has been widely studied for its potential applications in scientific research. DMQ is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a key role in cellular signaling pathways.
Applications De Recherche Scientifique
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for its anti-inflammatory and analgesic effects.
Mécanisme D'action
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is a selective inhibitor of PKC, a family of enzymes that play a key role in cellular signaling pathways. PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, leading to a decrease in tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. This compound also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular signaling pathways. This compound is also relatively stable and easy to synthesize, making it accessible to researchers. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-cancerous cells are not well understood.
Orientations Futures
There are several future directions for research on 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One area of interest is its potential for cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its efficacy in combination with other cancer treatments. Another area of interest is the role of PKC in neurodegenerative diseases. This compound may have potential as a neuroprotective agent, and further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Finally, this compound's anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation, and further studies are needed to determine its safety and efficacy in humans.
Propriétés
IUPAC Name |
[2-(2,5-dimethylphenyl)-8-methylquinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-20-12-13-21(2)25(18-20)27-19-26(24-11-7-8-22(3)28(24)30-27)29(33)32-16-14-31(15-17-32)23-9-5-4-6-10-23/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWXWHVAZIBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648897.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4648910.png)
![2-{[1-isobutyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4648912.png)

![4-{[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4648926.png)
![ethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B4648929.png)
![N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4648930.png)


![4-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]thio}-1H-diaziren-1-yl)-2-pyrimidinamine](/img/structure/B4648958.png)
![8,9-dimethyl-7-phenyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4648965.png)
![1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4648969.png)
![3-allyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648983.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4648996.png)
